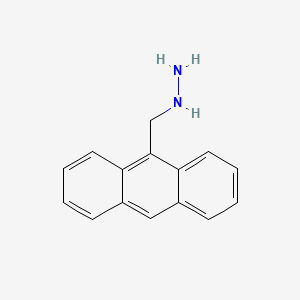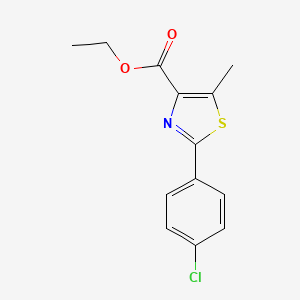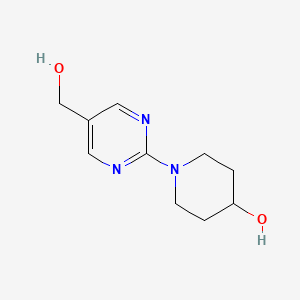
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL
Overview
Description
“1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL” is a chemical compound with the IUPAC name 1-[5-(hydroxymethyl)-2-pyrimidinyl]-4-piperidinol . It has a molecular weight of 209.25 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-6,9,14-15H,1-4,7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 209.25 .Scientific Research Applications
Pharmacology
In the realm of pharmacology, this compound is valuable due to its piperidine core, a common motif in medicinal chemistry. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including alkaloids . They are crucial for designing drugs due to their bioactive properties. The hydroxymethyl group attached to the pyrimidinyl moiety could potentially be exploited for prodrug strategies, where it can be metabolized to release the active drug in vivo.
Material Science
In material science, the compound’s structural features, such as the hydroxymethyl group, can be utilized in the synthesis of novel materials. For instance, it could serve as a monomer unit in polymer chains, where the piperidin-4-ol segment could impart flexibility and the pyrimidinyl group could contribute to the rigidity of the polymer backbone .
Chemical Synthesis
This compound can be a valuable intermediate in organic synthesis. Its piperidine structure is a key building block in the synthesis of complex molecules. The hydroxymethyl group provides a functional handle that can be transformed into various other functional groups, aiding in the diversification of molecular scaffolds .
Analytical Chemistry
In analytical chemistry, 1-(5-(Hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol could be used as a standard or reference compound in chromatographic methods. Its unique structure allows it to be easily identified and quantified, which is essential for the analysis of complex mixtures .
Life Science Research
In life sciences, this compound’s derivatives could be explored for their biological activity. The piperidine ring is a common feature in many biologically active compounds, and modifications at the hydroxymethyl group could lead to new insights into receptor-ligand interactions or enzyme-substrate specificity .
Biochemistry
Lastly, in biochemistry, the compound could be used to study enzyme kinetics and mechanisms. The pyrimidinyl group might mimic the structure of nucleotides, making it a potential inhibitor or substrate analogue for enzymes involved in nucleic acid metabolism .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h3 receptor .
Mode of Action
It’s known that piperidine derivatives play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have significant pharmacological applications .
properties
IUPAC Name |
1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-6,9,14-15H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMYQZNNRUBFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Hydroxymethyl)pyrimidin-2-YL)piperidin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)
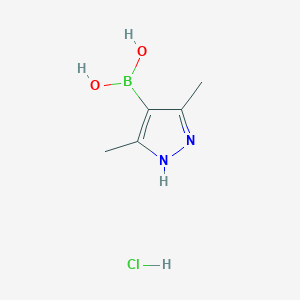
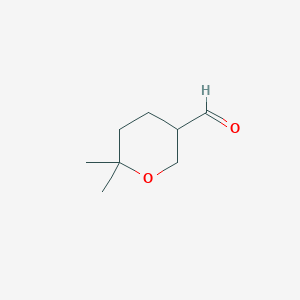
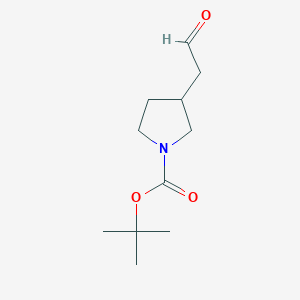

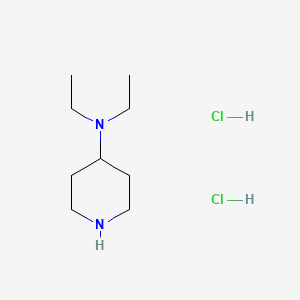
![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)

